1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate
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Overview
Description
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate is a fluorinated ester compound with the molecular formula C8H8F6O2 and a molecular weight of 250.14 g/mol . This compound is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical degradation .
Preparation Methods
The synthesis of 1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 1,1,2,4,4,4-hexafluorobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize advanced techniques such as reactive distillation or membrane separation to streamline the synthesis and purification steps .
Chemical Reactions Analysis
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include alcohols, carboxylic acids, and substituted esters .
Scientific Research Applications
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate is primarily related to its ability to undergo polymerization reactions. The compound can form cross-linked polymer networks through radical polymerization, initiated by thermal or photochemical means . These polymer networks exhibit unique properties such as high thermal stability, low surface energy, and resistance to chemical degradation .
Molecular targets and pathways involved in its action include the formation of covalent bonds with other monomers, leading to the creation of high-performance polymeric materials .
Comparison with Similar Compounds
1,1,2,4,4,4-Hexafluorobutyl 2-methylprop-2-enoate can be compared with other fluorinated esters such as:
2,2,3,4,4,4-Hexafluorobutyl methacrylate: Similar in structure but differs in the position of fluorine atoms, leading to variations in chemical reactivity and physical properties.
1,1,1,4,4,4-Hexafluorobutyl acrylate: Another fluorinated ester with different polymerization characteristics and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct properties such as higher thermal stability and chemical resistance compared to its analogs .
Properties
CAS No. |
2392157-13-8 |
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Molecular Formula |
C8H8F6O2 |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
1,1,2,4,4,4-hexafluorobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H8F6O2/c1-4(2)6(15)16-8(13,14)5(9)3-7(10,11)12/h5H,1,3H2,2H3 |
InChI Key |
LCPUCXXYIYXLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C(CC(F)(F)F)F)(F)F |
Origin of Product |
United States |
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